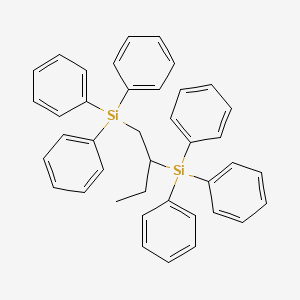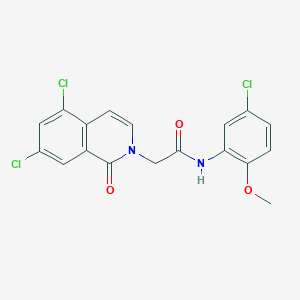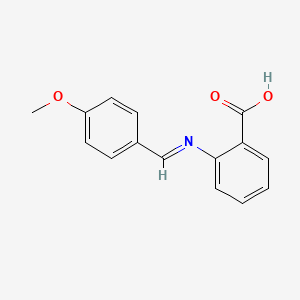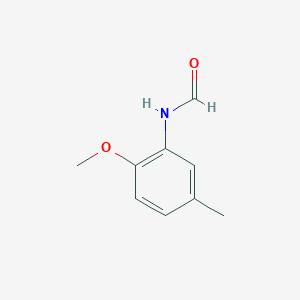
Diethyl 2-(3,5-di-t-butyl-4-hydroxybenzylidene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with tert-butyl groups and a hydroxy group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with diethyl malonate. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the benzylidene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to yield the corresponding dihydro derivative.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzylidene malonic acid esters.
Wissenschaftliche Forschungsanwendungen
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is largely dependent on its structural features. The hydroxy group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various molecular targets. These interactions can modulate biological pathways and influence the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-di-tert-butyl-4-hydroxybenzoic acid: Shares similar structural features but lacks the benzylidene and malonic ester groups.
2-(3,5-di-tert-butyl-4-hydroxyphenyl)methylene-4-cyclopentene-1,3-dione: Another compound with a similar benzylidene structure.
Uniqueness
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is unique due to the combination of its benzylidene, hydroxy, and malonic ester groups
Eigenschaften
CAS-Nummer |
22014-02-4 |
|---|---|
Molekularformel |
C22H32O5 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
diethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C22H32O5/c1-9-26-19(24)15(20(25)27-10-2)11-14-12-16(21(3,4)5)18(23)17(13-14)22(6,7)8/h11-13,23H,9-10H2,1-8H3 |
InChI-Schlüssel |
CZCRNTZQHFDOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)


